molecular formula C29H22N2O7 B11658291 2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 2-{[(3-nitrophenyl)carbonyl]amino}benzoate

2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 2-{[(3-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B11658291
M. Wt: 510.5 g/mol
InChI Key: RNBQZRYMVZHUPQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 2-{[(3-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 2-{[(3-nitrophenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by further reactions to introduce the nitrophenyl and benzoate groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 2-{[(3-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol, while reduction of the nitro group would yield an amine.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 2-{[(3-nitrophenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 2-{[(3-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 2-{[(3-nitrophenyl)carbonyl]amino}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H22N2O7

Molecular Weight

510.5 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxo-1-phenylethyl] 2-[(3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C29H22N2O7/c1-37-23-16-14-19(15-17-23)26(32)27(20-8-3-2-4-9-20)38-29(34)24-12-5-6-13-25(24)30-28(33)21-10-7-11-22(18-21)31(35)36/h2-18,27H,1H3,(H,30,33)

InChI Key

RNBQZRYMVZHUPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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